molecular formula C18H18O4 B1166040 2,4,6,10,12,14-hexachloropentadecane CAS No. 85535-85-9

2,4,6,10,12,14-hexachloropentadecane

Cat. No.: B1166040
CAS No.: 85535-85-9
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6,10,12,14-hexachloropentadecane is a chlorinated hydrocarbon with the molecular formula C15H24Cl6. This compound is characterized by the presence of six chlorine atoms attached to a pentadecane backbone. Chlorinated hydrocarbons are known for their stability and resistance to degradation, making them useful in various industrial applications.

Scientific Research Applications

2,4,6,10,12,14-hexachloropentadecane has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other chlorinated compounds.

    Biology: Studied for its effects on biological systems, including its potential as a bioaccumulative pollutant.

    Medicine: Investigated for its potential use in pharmaceuticals and as a model compound for studying the effects of chlorinated hydrocarbons on human health.

    Industry: Utilized in the production of specialty chemicals, lubricants, and as a solvent in various industrial processes.

Safety and Hazards

Chloroalkanes C14-17 may cause harm to breast-fed children and are very toxic to aquatic life with long-lasting effects . They are classified as persistent, bioaccumulative and toxic (PBT) and very persistent and very bioaccumulative (vPvB) .

Future Directions

The Member State Committee agreed on the identification of ‘MCCP (defined as UVCB substances consisting of more than or equal to 80% linear chloroalkanes with carbon chain lengths within the range from C14 to C17)’ as a substance of very high concern (SVHC) on the basis of its identification as persistent, bioaccumulative and toxic (PBT) and very persistent and very bioaccumulative (vPvB) . This might lead to an elimination or a restriction of the production and use of substances containing these chloroalkanes with carbon chain lengths within the range from C14 to C17 under the Convention .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6,10,12,14-hexachloropentadecane typically involves the chlorination of pentadecane. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas (Cl2) under controlled conditions. The process can be summarized as follows:

    Chlorination Reaction: Pentadecane is reacted with chlorine gas in the presence of a catalyst, such as ferric chloride (FeCl3), at elevated temperatures.

    Reaction Conditions: The reaction is typically conducted at temperatures ranging from 50°C to 150°C, depending on the desired degree of chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination reactors where pentadecane is continuously fed and reacted with chlorine gas. The process is optimized to ensure maximum yield and purity of the final product. The reaction mixture is then subjected to distillation to separate and purify the desired chlorinated product.

Chemical Reactions Analysis

Types of Reactions

2,4,6,10,12,14-hexachloropentadecane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form less chlorinated hydrocarbons.

    Oxidation Reactions: Oxidation can lead to the formation of chlorinated alcohols or acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of compounds with different functional groups replacing chlorine atoms.

    Reduction: Formation of less chlorinated hydrocarbons.

    Oxidation: Formation of chlorinated alcohols or acids.

Mechanism of Action

The mechanism of action of 2,4,6,10,12,14-hexachloropentadecane involves its interaction with biological membranes and enzymes. The compound’s lipophilic nature allows it to integrate into cell membranes, potentially disrupting membrane integrity and function. Additionally, it can interact with enzymes involved in metabolic processes, leading to altered cellular functions. The exact molecular targets and pathways are still under investigation, but its effects are believed to be related to its chlorinated structure and hydrophobicity.

Comparison with Similar Compounds

Similar Compounds

    2,4,6,8,10,12-hexachlorododecane: A chlorinated hydrocarbon with a shorter carbon chain.

    2,4,6,8,10,12-hexachlorotetradecane: Similar structure but with a different carbon chain length.

    2,4,6,8,10,12-hexachlorooctadecane: A longer carbon chain compared to 2,4,6,10,12,14-hexachloropentadecane.

Uniqueness

This compound is unique due to its specific carbon chain length and the positioning of chlorine atoms. This unique structure imparts distinct physical and chemical properties, making it suitable for specific applications where other chlorinated hydrocarbons may not be as effective.

Properties

IUPAC Name

2,4,6,10,12,14-hexachloropentadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26Cl6/c1-10(16)6-14(20)8-12(18)4-3-5-13(19)9-15(21)7-11(2)17/h10-15H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUODZXWGYJEJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(CC(CCCC(CC(CC(C)Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10872457
Record name 2,4,6,10,12,14-Hexachloropentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10872457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Alkanes, C14-17, chloro
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

85535-85-9
Record name Alkanes, C14-17, chloro
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alkanes, C14-17, chloro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.079.497
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PAROIL 1048
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HR6L4Z4XVY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.